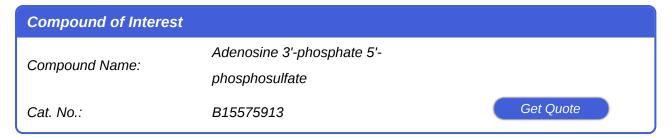


The Dawn of a Universal Donor: Unraveling the Discovery of PAPS

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An In-depth Technical Guide on the Identification of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the Universal Sulfate Donor

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that established 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor in biological systems. The pioneering work of Fritz Lipmann, Phillips W. Robbins, and their colleagues in the mid-1950s revolutionized our understanding of sulfation reactions, processes critical to a vast array of physiological functions including detoxification, hormone regulation, and the synthesis of macromolecules such as proteoglycans. This document provides a detailed overview of the key experiments, methodologies, and logical framework that led to this seminal discovery.

Introduction: The Quest for "Active Sulfate"

Prior to the groundbreaking work of Lipmann and Robbins, the mechanism by which the inert sulfate ion was activated for biological transfer reactions was a significant mystery in biochemistry. It was understood that sulfate esters were formed in various metabolic processes, but the identity of the immediate sulfate donor, termed "active sulfate," remained elusive. Early studies had implicated ATP in the activation of sulfate, but the precise nature of the activated intermediate was unknown. The research conducted in Lipmann's laboratory systematically dissected the enzymatic steps involved in sulfate activation, leading to the



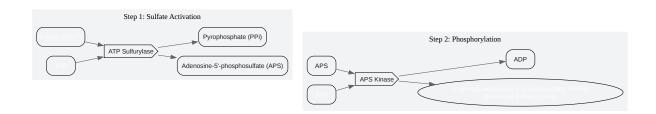
isolation and identification of not one, but two key intermediates: adenosine-5'-phosphosulfate (APS) and, the ultimate universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

The Two-Step Enzymatic Synthesis of PAPS

The central discovery was that the activation of sulfate is not a single reaction but a two-step process, each catalyzed by a distinct enzyme. This sequential activation ensures that sufficient energy is invested into the sulfate group to render it reactive for transfer.

- Step 1: Synthesis of Adenosine-5'-phosphosulfate (APS): The first step involves the reaction of ATP and inorganic sulfate, catalyzed by the enzyme ATP sulfurylase (also known as sulfate adenylyltransferase). This reaction forms APS and pyrophosphate (PPi).
- Step 2: Synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS): The second step is the
 phosphorylation of APS at the 3'-hydroxyl group of the ribose moiety, a reaction catalyzed by
 APS kinase (also known as adenylylsulfate kinase). This reaction utilizes a second molecule
 of ATP to produce PAPS and ADP.

The overall pathway can be visualized as follows:



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Caption: The two-step enzymatic synthesis of PAPS from ATP and inorganic sulfate.



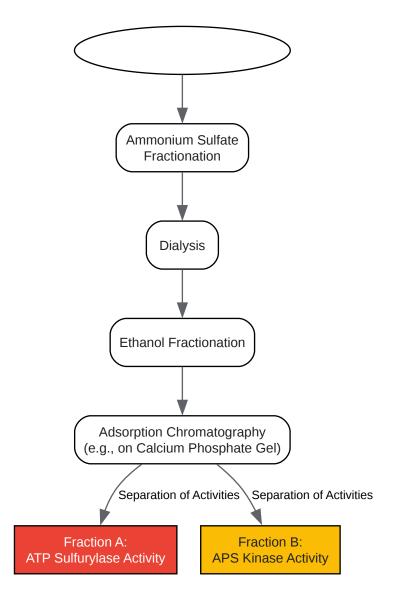
Key Experimental Evidence and Methodologies

The elucidation of this pathway was dependent on the development of novel experimental techniques for the purification of the enzymes involved and the identification of the reaction products.

Enzyme Purification and Fractionation

The initial challenge was to separate the enzymatic activities responsible for sulfate activation. Robbins and Lipmann achieved this through classical protein purification techniques using yeast and liver extracts. A summary of a typical fractionation procedure is outlined below.

Experimental Workflow: Enzyme Fractionation





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Caption: A generalized workflow for the separation of ATP sulfurylase and APS kinase activities.

Identification of APS and PAPS

The identification of the novel nucleotides, APS and PAPS, was a critical step. This was accomplished through a combination of enzymatic and chemical methods, including paper chromatography, which was a state-of-the-art technique at the time.

Experimental Protocol: Identification of "Active Sulfate"

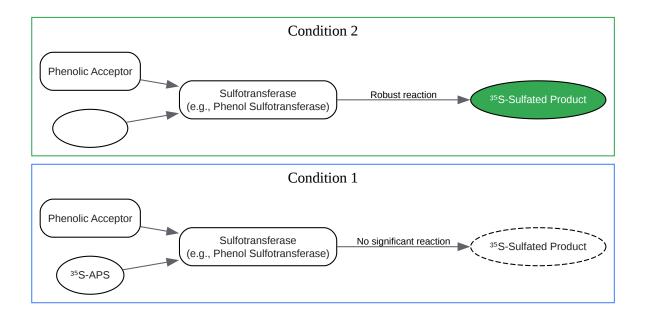
- Enzymatic Synthesis with Radiolabeled Sulfate: Liver or yeast enzyme fractions were incubated with ATP and radioactive sulfate (35SO₄²⁻).
- Paper Chromatography: The reaction mixture was spotted onto chromatography paper and developed using various solvent systems (e.g., ethanol-ammonium acetate).
- Autoradiography: The chromatogram was exposed to X-ray film to visualize the radioactive spots corresponding to the newly synthesized sulfur-containing compounds.
- Elution and Characterization: The radioactive spots were cut out, and the compounds were eluted. Their chemical properties were then determined through:
 - Acid Lability: The sulfate-ester bond in APS and PAPS is acid-labile, releasing inorganic sulfate upon treatment with acid.
 - Enzymatic Digestion: Treatment with specific phosphatases helped to determine the position of the phosphate groups. For instance, a 3'-nucleotidase from rye grass was instrumental in identifying the 3'-phosphate in PAPS.
 - Co-chromatography: The migration of the isolated radioactive compounds was compared with that of synthetically prepared standards.

Establishing PAPS as the Universal Sulfate Donor



A pivotal series of experiments demonstrated that PAPS, and not APS, was the direct donor of the sulfate group in sulfotransferase-catalyzed reactions.

Experimental Design: APS vs. PAPS as Sulfate Donor



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Caption: Logical diagram of the experiment demonstrating PAPS as the active sulfate donor.

Experiments, such as those conducted by Gregory and Lipmann with phenol sulfotransferase, showed that purified sulfotransferases could efficiently transfer the sulfate group from ³⁵S-labeled PAPS to an acceptor molecule (e.g., a phenol). In contrast, ³⁵S-labeled APS was not an effective sulfate donor in the absence of APS kinase and ATP. This provided conclusive evidence that PAPS was the "active sulfate" that had long been sought.

Quantitative Data Summary

The original publications by Robbins and Lipmann contain detailed quantitative data on the enzymatic activities and the stoichiometry of the reactions. The following tables summarize some of the key findings in a structured format.



Table 1: Enzymatic Activities in Yeast Fractions

Enzyme Fraction	ATP Sulfurylase Activity (units/mg protein)	APS Kinase Activity (units/mg protein)
Crude Extract	0.5	0.2
Ammonium Sulfate Precipitate (40-60%)	2.5	1.5
Calcium Phosphate Gel Eluate	15.0	0.1
Ethanol Fraction	0.2	10.0

Note: The units of activity are representative and are based on the assays described in the original publications (e.g., nanomoles of product formed per minute).

Table 2: Stoichiometry of PAPS Synthesis

Reactant	Moles Consumed	Product	Moles Produced
ATP	2	PAPS	1
Sulfate	1	Pyrophosphate	1
ADP	1		

Detailed Experimental Protocols (Representative)

The following are representative protocols based on the methodologies described in the foundational papers on PAPS discovery.

Assay for ATP Sulfurylase

This assay measures the formation of APS from ATP and sulfate.

- Reaction Mixture (1.0 mL total volume):
 - o 100 mM Tris-HCl buffer, pH 8.0



- 10 mM MgCl₂
- 5 mM ATP
- 10 mM Na₂35SO₄ (specific activity ~106 cpm/μmol)
- 0.1 mg purified inorganic pyrophosphatase
- Enzyme fraction (e.g., 0.1-0.5 mg protein)
- Incubation: Incubate at 37°C for 30 minutes.
- Termination: Stop the reaction by adding 0.1 mL of 1 M HCl.
- Analysis:
 - Spot an aliquot of the reaction mixture onto Whatman No. 1 chromatography paper.
 - Develop the chromatogram using a solvent system of ethanol:1 M ammonium acetate (7:3).
 - Visualize the radioactive spots by autoradiography.
 - Cut out the spot corresponding to APS and quantify the radioactivity by liquid scintillation counting.

Assay for APS Kinase

This assay measures the conversion of APS to PAPS.

- Reaction Mixture (0.5 mL total volume):
 - 100 mM Tris-HCl buffer, pH 8.0
 - o 10 mM MgCl₂
 - 5 mM ATP
 - 0.5 mM ³⁵S-APS (prepared enzymatically)



- Enzyme fraction (e.g., 0.1-0.5 mg protein)
- Incubation: Incubate at 37°C for 20 minutes.
- Termination: Stop the reaction by heating at 100°C for 1 minute.
- Analysis:
 - Separate PAPS from unreacted APS by paper chromatography as described above. PAPS has a lower mobility than APS in most solvent systems.
 - Quantify the radioactivity in the PAPS spot.

Conclusion and Significance

The discovery of PAPS as the universal sulfate donor was a landmark achievement in biochemistry. It provided a unifying principle for a diverse range of sulfation reactions and opened up new avenues of research into the physiological roles of sulfated molecules. The meticulous experimental work of Lipmann, Robbins, and their contemporaries laid the groundwork for our current understanding of sulfur metabolism and its importance in health and disease. This knowledge continues to be of paramount importance for researchers in fields ranging from molecular biology and enzymology to drug development, where the modulation of sulfation pathways is a key therapeutic strategy. The experimental approaches and logical frameworks established during this era of discovery remain a testament to the power of rigorous biochemical investigation.

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